molecular formula C9H7BrN2O2 B1379854 [3-(5-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol CAS No. 1231244-47-5

[3-(5-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol

Cat. No.: B1379854
CAS No.: 1231244-47-5
M. Wt: 255.07 g/mol
InChI Key: XNQZPEJENZCNTB-UHFFFAOYSA-N
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Description

[3-(5-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol is a heterocyclic compound featuring an isoxazole ring fused with a 5-bromopyridinyl substituent and a hydroxymethyl group. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry.

Properties

IUPAC Name

[3-(5-bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c10-7-1-6(3-11-4-7)9-2-8(5-13)14-12-9/h1-4,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQZPEJENZCNTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C2=NOC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(5-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol typically involves the formation of the oxazole ring followed by the introduction of the bromopyridine moiety. One common method involves the cyclization of an appropriate precursor to form the oxazole ring, followed by a bromination reaction to introduce the bromopyridine group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in [3-(5-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Case Study : Research has demonstrated that derivatives of oxazoles exhibit significant antimicrobial properties. For instance, compounds similar to [3-(5-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .
  • Anti-cancer Properties
    • Research Findings : Studies indicate that oxazole derivatives can inhibit cancer cell proliferation. In vitro assays have shown that this compound can induce apoptosis in certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .
  • Neurological Applications
    • Potential Use : There is emerging evidence that compounds containing oxazole rings may have neuroprotective effects. Preliminary studies suggest that this compound could be explored for treating neurodegenerative diseases due to its ability to modulate neurotransmitter levels .

Material Science Applications

  • Polymer Chemistry
    • Synthesis of Functional Polymers : The compound can be utilized as a monomer in the synthesis of functional polymers. Its unique chemical structure allows for the incorporation into polymer chains, potentially leading to materials with enhanced thermal stability and mechanical properties .
  • Sensors and Catalysts
    • Development of Chemical Sensors : Research has indicated that derivatives of this compound can be used in the development of chemical sensors due to their ability to interact with specific analytes, providing a basis for sensitive detection methods .

Data Table: Summary of Applications

Application AreaSpecific UseResearch Findings/Case Studies
PharmaceuticalAntimicrobial ActivityEffective against multiple bacterial strains
Anti-cancer PropertiesInduces apoptosis in cancer cell lines
Neurological ApplicationsPotential neuroprotective effects identified
Material SciencePolymer ChemistryUsed as a monomer for functional polymers
Sensors and CatalystsDevelopment of chemical sensors demonstrated

Mechanism of Action

The mechanism of action of [3-(5-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
[3-(5-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol 5-Bromopyridin-3-yl C₁₀H₈BrN₂O₂* ~283.1 Cross-coupling precursor, drug intermediate
[3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol 3-Nitrophenyl C₁₀H₈N₂O₄ 220.18 Catalyst, pharmaceutical intermediate
[3-(4-Aminophenyl)-1,2-oxazol-5-yl]methanol 4-Aminophenyl C₁₀H₁₀N₂O₂ 190.20 Hydrogen-bond donor, crystal engineering
[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methanol 4-Methoxyphenyl C₁₁H₁₁NO₃ 205.21 Solubility modifier, ligand synthesis
[3-(1-Methyl-1H-pyrazol-4-yl)-1,2-oxazol-5-yl]methanol 1-Methyl-1H-pyrazol-4-yl C₈H₁₀N₃O₂ 179.18 Bioactive scaffold

*Estimated based on structural analogs.

Substituent Effects on Reactivity and Properties

  • Electron-Withdrawing Groups (EWGs): The 5-bromopyridinyl group (Br, EWG) reduces electron density on the isoxazole ring, enhancing electrophilic substitution reactivity. This is critical for Suzuki-Miyaura cross-coupling reactions in drug synthesis . Nitro-substituted analogs (e.g., [3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol) exhibit similar EWG effects but with higher polarity, impacting solubility and crystallization behavior .
  • Electron-Donating Groups (EDGs): The 4-methoxyphenyl substituent (EDG) increases electron density on the isoxazole ring, favoring nucleophilic reactions. This group also improves solubility in polar solvents . Amino-substituted analogs (e.g., [3-(4-Aminophenyl)-1,2-oxazol-5-yl]methanol) participate in hydrogen-bonding networks, influencing crystal packing and stability .

Hydrogen-Bonding and Crystallographic Behavior

  • Hydroxymethyl Group Role: The –CH₂OH moiety forms intramolecular hydrogen bonds with the isoxazole nitrogen, stabilizing the planar conformation. This is observed in Hirshfeld surface analyses of related compounds (e.g., 5-amino-3-(4-methoxyphenyl)isoxazole) .
  • Bromine Impact: The bulky bromine atom introduces steric hindrance, reducing π-π stacking interactions compared to smaller substituents (e.g., methyl or methoxy groups). This affects melting points and crystallinity .

Biological Activity

[3-(5-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its antibacterial, antifungal, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₇BrN₃O₃
  • Molecular Weight : 328.21 g/mol

The compound features a brominated pyridine ring and an oxazole moiety, which are known to enhance biological activity through various mechanisms.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various compounds related to this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against common bacterial strains:

Compound Bacterial Strain MIC (µg/mL)
Compound AE. coli0.0195
Compound BS. aureus0.0048
Compound CB. subtilis4.69

These results indicate that compounds with similar structures exhibit significant antibacterial activity, suggesting that this compound may also possess similar properties due to its structural features .

Antifungal Activity

In addition to antibacterial effects, antifungal activity has also been reported for related compounds. The following MIC values were observed for antifungal tests:

Compound Fungal Strain MIC (µg/mL)
Compound DC. albicans0.0048
Compound EF. oxysporum16.69

These findings suggest that the presence of the oxazole ring enhances antifungal activity, making it a viable candidate for further research in antifungal drug development .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, derivatives of similar structures have shown promising results against breast and lung cancer cell lines:

Compound Cell Line IC50 (µM)
Compound FMCF-7 (Breast)7.17 ± 0.94
Compound GA549 (Lung)2.93 ± 0.47

These results indicate that modifications in the molecular structure can lead to increased cytotoxicity against cancer cells, highlighting the therapeutic potential of this compound class .

Case Studies and Research Findings

Several research articles have documented the biological activities of compounds similar to this compound:

  • Study on Antibacterial and Antifungal Activities : A comprehensive evaluation of monomeric alkaloids demonstrated that halogenated derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Research : Investigations into small molecule series based on oxazole scaffolds have revealed strong inhibitory effects on cancer cell proliferation, particularly in MCF-7 and A549 cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(5-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol
Reactant of Route 2
[3-(5-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.